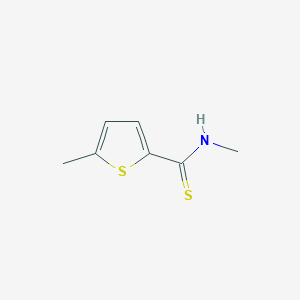

N,5-Dimethylthiophene-2-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

144380-97-2 |

|---|---|

Molecular Formula |

C7H9NS2 |

Molecular Weight |

171.3 g/mol |

IUPAC Name |

N,5-dimethylthiophene-2-carbothioamide |

InChI |

InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |

InChI Key |

VTISFVISTUMTLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=S)NC |

Origin of Product |

United States |

Elucidation of Molecular Structure Through Advanced Spectroscopic and Crystallographic Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N,5-Dimethylthiophene-2-carbothioamide, a complete assignment of proton and carbon signals has been achieved through one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the thiophene (B33073) ring protons and the methyl groups.

The protons on the thiophene ring appear as two doublets in the aromatic region. The proton at position 3 (H-3) is expected to resonate at a downfield chemical shift due to the deshielding effect of the adjacent carbothioamide group. The proton at position 4 (H-4) would be influenced by the electron-donating 5-methyl group and appear slightly upfield compared to H-3. The coupling constant between these two protons (³JH3-H4) is typically in the range of 3-5 Hz, which is characteristic of ortho-coupling in a thiophene ring.

The N-methyl and 5-methyl groups give rise to singlets in the aliphatic region of the spectrum. The N-methyl protons are deshielded by the adjacent nitrogen and sulfur atoms of the carbothioamide group, leading to a downfield shift. The 5-methyl protons, attached directly to the thiophene ring, appear at a chemical shift typical for an aromatic methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | Doublet | 3.5 - 4.0 |

| H-4 | 6.8 - 7.0 | Doublet | 3.5 - 4.0 |

| N-CH₃ | 3.0 - 3.2 | Singlet | - |

| 5-CH₃ | 2.4 - 2.6 | Singlet | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbon of the carbothioamide group (C=S) is highly deshielded and appears at a very downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the thiophene ring show distinct signals. The carbon atom at position 2 (C-2), bonded to the carbothioamide group, is significantly deshielded. The carbon at position 5 (C-5), bearing the methyl group, is also deshielded. The carbons at positions 3 and 4 (C-3 and C-4) appear at chemical shifts characteristic of substituted thiophenes.

The N-methyl and 5-methyl carbons appear in the upfield region of the spectrum, with the N-methyl carbon being slightly more deshielded due to the influence of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 185 - 195 |

| C-2 | 140 - 145 |

| C-5 | 135 - 140 |

| C-3 | 128 - 132 |

| C-4 | 125 - 128 |

| N-CH₃ | 35 - 40 |

| 5-CH₃ | 15 - 20 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their scalar coupling and adjacency on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It would show correlations between H-3 and C-3, H-4 and C-4, the N-methyl protons and the N-methyl carbon, and the 5-methyl protons and the 5-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net Key HMBC correlations would include:

H-3 to C-2, C-4, and C-5.

H-4 to C-2, C-3, and C-5.

N-methyl protons to the C=S carbon and C-2.

5-methyl protons to C-4 and C-5.

These correlations unequivocally establish the connectivity of the entire molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary thioamide is expected to appear in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methyl groups are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

The C=S stretching vibration is a key indicator of the carbothioamide group, though it can be weak and coupled with other vibrations, appearing in the broad range of 1250-1020 cm⁻¹. The C-N stretching vibration of the thioamide group typically appears in the region of 1550-1450 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, are expected in the fingerprint region (1600-1300 cm⁻¹ and 800-600 cm⁻¹, respectively).

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

| C-N | Stretch | 1550 - 1450 |

| C=C (Thiophene) | Stretch | 1600 - 1450 |

| C=S | Stretch | 1250 - 1020 |

| Thiophene Ring | Bending | 800 - 600 |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric and non-polar bonds. The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum. The C=S stretching vibration, which can be weak in the FTIR spectrum, may show a more intense band in the Raman spectrum, aiding in its definitive assignment. The C-S stretching vibrations of the thiophene ring are also typically well-defined in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For a hypothetical analysis of this compound, Electron Ionization Mass Spectrometry (EI-MS) would be employed to generate a mass spectrum. This spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Based on its structure, the expected exact mass and other related parameters for this compound are detailed in the table below.

| Parameter | Value |

| Molecular Formula | C₇H₉NS₂ |

| Molecular Weight | 171.28 g/mol |

| Exact Mass | 171.01761 u |

This data is calculated and has not been experimentally confirmed.

The fragmentation of this compound in a mass spectrometer would likely involve characteristic cleavages that provide structural information. Expected fragmentation patterns for analogous thiophene carbothioamides include:

Loss of the thioamide group or parts of it: Cleavage of the C-C bond between the thiophene ring and the carbothioamide group.

Fission of the thiophene ring: Breakup of the heterocyclic ring structure.

Loss of methyl groups: Expulsion of a methyl radical from the thiophene ring or the nitrogen atom.

These fragmentation patterns would result in a series of fragment ions at specific mass-to-charge ratios, which would be instrumental in confirming the compound's structure.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

If suitable crystals of this compound were obtained, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental to describing the crystal lattice.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique is contingent upon the availability of single-crystal X-ray diffraction data, which appears to be unpublished for this particular compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This is achieved by mapping various properties onto the surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface).

The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides an immediate picture of the significant intermolecular interactions.

While the principles of Hirshfeld surface analysis are well-established, the absence of crystallographic data for this compound prevents the generation of specific data tables or a detailed discussion of its non-covalent interaction profile. Future crystallographic studies on this compound would be necessary to perform such an analysis and elucidate the specific roles of hydrogen bonding, π-π stacking, and other van der Waals forces in its solid-state structure.

Analysis of this compound Reveals Research Gap in Computational Chemistry

While research exists for analogous structures, such as other thiophene-2-carboxamide derivatives, hydrazine-1-carbothioamides, and various carbothioamide ligands, this information is not directly applicable to this compound. dntb.gov.uanih.govsemanticscholar.orgmdpi.com The precise positioning of the N-methyl and 5-methyl groups on the thiophene ring introduces unique steric and electronic effects that would significantly alter its computational profile compared to other related compounds. Therefore, extrapolating data from similar molecules would not provide a scientifically accurate representation.

Theoretical studies employing Density Functional Theory (DFT) are powerful tools for understanding molecular properties. dntb.gov.uaresearchgate.net Such analyses for a target molecule would typically involve:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electron-donating, and electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Prediction of Spectroscopic Parameters: Simulating spectroscopic data (like IR and Raman) and correlating them with experimental findings to validate the computational model.

Furthermore, Molecular Dynamics (MD) simulations are essential for understanding how the molecule behaves in a solution, providing insights into its conformational flexibility over time. semanticscholar.orgmdpi.com These simulations track the movements of atoms and can reveal the dynamic stability of different conformations.

Currently, detailed data sets for this compound across these critical computational areas remain unpublished in the reviewed literature. The absence of specific DFT calculations, FMO analysis, MESP maps, and MD simulation results prevents a thorough theoretical characterization as outlined. This highlights a specific gap in the computational chemistry landscape, indicating an opportunity for future research to explore the unique properties of this compound.

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Simulation Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For N,5-Dimethylthiophene-2-carbothioamide and its analogues, QSAR studies can be instrumental in predicting their potential as, for instance, enzyme inhibitors or receptor modulators, without considering clinical outcomes.

Research on various thiophene (B33073) derivatives has demonstrated the utility of QSAR in understanding the structural requirements for activity. benthamdirect.comnih.govingentaconnect.com These studies often employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For a hypothetical series of this compound analogues, a QSAR model could be developed by systematically modifying the substituents on the thiophene ring or the carbothioamide group and correlating these changes with a measured non-clinical activity. The dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, has been highlighted in QSAR studies of other thiophene analogues. nih.govresearchgate.net

A typical QSAR study would involve the following steps:

Data Set Preparation: Synthesis and in vitro testing of a series of analogues of this compound to determine a specific biological activity (e.g., IC50 for enzyme inhibition).

Descriptor Calculation: Using computational chemistry software to calculate a wide array of molecular descriptors for each analogue.

Model Development: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Below is an illustrative data table of molecular descriptors that would be relevant for a QSAR study of this compound analogues.

| Analogue | Activity (e.g., log(1/IC50)) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| This compound | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value | 171.29 |

| Analogue 1 (e.g., N-ethyl) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Analogue 2 (e.g., 5-chloro) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

This table is for illustrative purposes to demonstrate the types of data used in a QSAR study. The values are hypothetical.

Thermodynamic and Solvation Parameter Investigations

The thermodynamic properties and solvation behavior of a molecule are critical for understanding its stability, solubility, and transport characteristics. For this compound, these parameters can be investigated through both experimental calorimetry and computational methods.

Studies on the thermochemistry of alkyl-substituted thiophenes have provided valuable data on their standard molar enthalpies of formation and vaporization. akjournals.com These studies reveal systematic trends related to the position and size of the alkyl substituents. Similarly, research on the solvation of related thiophene derivatives in different solvents has been conducted.

Computational approaches, such as those employing the PM3 semi-empirical method or density functional theory (DFT), can be used to calculate thermodynamic functions for thiophene derivatives. researchgate.net These calculations can provide insights into parameters like enthalpy, entropy, and Gibbs free energy of formation.

The solvation of this compound in various solvents can be modeled using implicit or explicit solvent models. These models can predict the Gibbs free energy of solvation, which is a key determinant of solubility. The thioamide group, with its distinct hydrogen bonding capabilities and polarity compared to an amide, is expected to play a significant role in the solvation process. nih.gov

An illustrative table of calculated thermodynamic and solvation parameters for this compound is presented below.

| Parameter | Calculated Value | Units |

| Standard Enthalpy of Formation (gas) | Hypothetical Calculated Value | kJ/mol |

| Standard Entropy (gas) | Hypothetical Calculated Value | J/(mol·K) |

| Gibbs Free Energy of Solvation (Water) | Hypothetical Calculated Value | kJ/mol |

| Gibbs Free Energy of Solvation (Octanol) | Hypothetical Calculated Value | kJ/mol |

This table contains hypothetical values to illustrate the types of thermodynamic and solvation data that can be obtained through computational investigations.

Advanced Topological Analyses of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in a molecule, revealing the nature of chemical bonds and non-covalent interactions. murraystate.edu This approach, along with related techniques like the Non-Covalent Interaction (NCI) index, can offer deep insights into the electronic structure of this compound.

In QTAIM, the topology of the electron density is analyzed to locate critical points where the gradient of the electron density is zero. The properties of the electron density at these bond critical points (BCPs), such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the bond's strength and character.

For this compound, a topological analysis would be expected to characterize the covalent bonds within the thiophene ring and the carbothioamide moiety. Of particular interest would be the C=S bond of the thioamide group and the intramolecular interactions, such as potential hydrogen bonds involving the thioamide N-H group and the thiophene sulfur atom or adjacent substituents.

Studies on thioamides have shown that the substitution of oxygen with sulfur in an amide bond leads to significant changes in electronic properties, including a higher C-N rotational barrier and altered hydrogen bonding capabilities. nih.gov A topological analysis of this compound would provide a quantitative basis for understanding these effects at a sub-atomic level.

A representative table of expected topological parameters for selected bonds in this compound is provided below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=S | Expected High Value | Expected Negative Value | Expected Negative Value | Shared (Covalent) |

| C-N | Expected Intermediate Value | Expected Negative Value | Expected Negative Value | Polar Covalent |

| C-S (thiophene) | Expected Intermediate Value | Expected Negative Value | Expected Negative Value | Polar Covalent |

| N-H···S (intramolecular) | Expected Low Value | Expected Positive Value | Expected Slightly Negative/Positive | Weak Interaction |

This table is illustrative and contains expected trends rather than precise calculated values.

Reactivity Profiles and Applications in Heterocyclic Synthesis

N,5-Dimethylthiophene-2-carbothioamide as a Versatile Synthon

The strategic placement of the carbothioamide group on the electron-rich thiophene (B33073) core makes this compound a key building block for more complex molecules, particularly those containing nitrogen and sulfur atoms within a cyclic framework.

This compound and structurally similar thiophene carbothioamides readily participate in intramolecular and intermolecular cyclization reactions to afford a variety of heterocyclic compounds. These reactions often proceed by leveraging the nucleophilicity of the sulfur and nitrogen atoms of the thioamide group.

One common strategy involves the reaction with α-haloketones. evitachem.com This approach, analogous to the Hantzsch thiazole (B1198619) synthesis, allows for the direct construction of a thiazole ring fused or appended to the thiophene scaffold. evitachem.com The reaction typically occurs under basic conditions, where the thioamide nitrogen attacks the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization involving the sulfur atom.

Another significant class of reactions involves cycloadditions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). Thiophene S,N-ylides, which can be generated from related thiophene derivatives, react with DMAD to yield products through [4+2] and [6+2] cycloaddition pathways. rsc.org Similarly, other thioamide-containing systems react with DMAD to form various thiazolidinone and thiadiazole derivatives. researchgate.net These reactions highlight the utility of the thioamide moiety in constructing five-membered heterocycles. nih.gov

The versatility of thiophene carbothioamides extends to their use in multicomponent reactions catalyzed by transition metals. For instance, titanocene-catalyzed reactions can produce substituted pyrroles from alkynes and nitriles, showcasing a formal [2+2+1] cycloaddition strategy. nih.gov While not directly involving this compound, these methods illustrate the potential for thiophene-based synthons in complex heterocyclic synthesis.

Table 1: Examples of Heterocycles Synthesized from Thioamide Derivatives

| Starting Material Class | Reagent | Resulting Heterocycle | Reaction Type |

| Thiophene Carbothioamide | α-Haloketone | Thiazole | Hantzsch-type synthesis |

| Thiophene S,N-ylide | Dimethyl Acetylenedicarboxylate | Phthalate and Succinate derivatives | Cycloaddition |

| Hydrazinecarbothioamide | Dimethyl Acetylenedicarboxylate | Thiazolidinone, Thiadiazole | Cyclization |

| α,ω-Diynes | Sulfoximines (Nitrene Source) | Pyrrole (B145914) | Ruthenium-catalyzed [2+2+1] cycloaddition |

The thioamide group in this compound is also amenable to condensation reactions with various bifunctional and multifunctional reagents, leading to the formation of larger, often pharmacologically relevant, heterocyclic systems.

For example, condensation reactions with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of six-membered rings. The reaction of hydrazine-1,2-dicarbothioamides with dimethyl acetylenedicarboxylate, for instance, yields complex thiazolidine (B150603) and thiadiazole derivatives through a series of condensation and cyclization steps. researchgate.net Similarly, the reaction of 1,4-dipolar intermediates, generated from pyridine (B92270) and dimethyl acetylenedicarboxylate, with aldehydes results in the formation of 2-benzoylfumarates. organic-chemistry.org

These condensation reactions are often facilitated by the choice of solvent and catalyst. For example, recent advancements have focused on greener, solvent-free condensation methods to produce carbothioamides, which can then be used in subsequent cyclization reactions. evitachem.com

Coordination Chemistry and Metal Complex Formation

The presence of both a soft sulfur donor and a hard nitrogen donor in the carbothioamide group makes this compound an excellent ligand for a wide array of transition metal ions. The resulting metal complexes exhibit diverse coordination geometries and have potential applications in catalysis and materials science.

A variety of metal complexes incorporating thiophene carbothioamide and related thioamide ligands have been synthesized and characterized. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. epa.govresearchgate.netresearchgate.net

Rhodium (Rh): Rhodium(III) complexes with tetrathioether ligands have been synthesized and characterized. nih.gov While not directly involving this compound, this work demonstrates the affinity of rhodium for sulfur-containing ligands. nih.gov Other studies have focused on rhodium diamidobenzene complexes, highlighting the influence of the ligand structure on the properties of the resulting metal complex. nih.govrsc.org

Ruthenium (Ru): Arene-ruthenium(II) complexes containing carbothioamidopyrazole ligands have been extensively studied. nih.govmdpi.comnih.gov These complexes are often synthesized from ruthenium precursors like [Ru(η⁶-arene)Cl₂]₂. nih.gov Carboxamide carbonyl-ruthenium(II) complexes have also been prepared and characterized using techniques such as NMR, FT-IR, and single-crystal X-ray crystallography. rsc.org

Copper (Cu), Nickel (Ni), Cobalt (Co): Complexes of these metals with various thioamide and thiosemicarbazone ligands are well-documented. researchgate.netresearchgate.netrsc.org For instance, Co(II), Ni(II), and Cu(II) complexes of a Schiff base ligand derived from thiosemicarbazide (B42300) were synthesized and characterized by elemental analysis, spectroscopic methods, and magnetic susceptibility measurements. researchgate.netresearchgate.net Nickel(II) complexes with bulky β-diketiminate ligands have also been reported. nih.gov

Zinc (Zn): Zinc(II) complexes with carboxamide derivatives have been isolated and characterized, with some studies investigating their interaction with DNA. ias.ac.in Dinuclear zinc(II) acetate-bridged complexes with N,N,S-tridentate Schiff base chelators have also been synthesized, revealing different coordination modes for the acetate (B1210297) ligands. nih.gov Studies on zinc(II) complexes with thiosemicarbazone ligands have shown the formation of 1:1 stoichiometric complexes. ekb.eg

The characterization of these complexes typically involves a combination of spectroscopic techniques (FT-IR, NMR, UV-Vis), mass spectrometry, elemental analysis, and single-crystal X-ray diffraction to elucidate their structures and bonding. epa.govresearchgate.netresearchgate.net

Table 2: Selected Metal Complexes of Thioamide-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Characterization Methods |

| Ruthenium(II) | Carbothioamidopyrazole | Arene-Ruthenium(II) complex | NMR, X-ray Diffraction |

| Nickel(II) | Schiff base (from Thiosemicarbazide) | [Ni(L)₂] | FT-IR, UV-Vis, Magnetic Susceptibility |

| Cobalt(II) | Schiff base (from Thiosemicarbazide) | [Co(L)₂] | FT-IR, UV-Vis, Magnetic Susceptibility |

| Copper(II) | Schiff base (from Thiosemicarbazide) | [Cu(L)₂] | FT-IR, UV-Vis, Magnetic Susceptibility |

| Zinc(II) | Carboxamide derivative | Zn(L)₃₂ | X-ray Diffraction, Spectroscopic tools |

| Rhodium(III) | Tetrathioether | cis-[Rh(III)Cl₂(ligand)]⁺ | Radiochemistry, In vivo evaluation |

The thioamide group can coordinate to metal centers in several ways. The most common is as a bidentate ligand, chelating through the sulfur and nitrogen atoms to form a stable five-membered ring. core.ac.uk However, depending on the reaction conditions and the nature of the metal ion, other coordination modes are possible. ntu.edu.tw

In its thione tautomeric form, the thioamide typically acts as a neutral ligand. However, upon deprotonation to the thiol form, it can coordinate as an anionic ligand. This change in the ligand's electronic properties can influence the geometry and reactivity of the resulting complex. ucj.org.ua For instance, the thione form tends to promote trans-positioning of thiourea (B124793) ligands, while the thiol form favors a cis-arrangement in square-planar complexes. ucj.org.ua

The electronic properties of the substituents on the thiophene ring and the thioamide nitrogen can also modulate the ligand's donor strength and, consequently, the properties of the metal complex. The steric bulk of the ligand can also play a crucial role in determining the coordination number and geometry of the metal center, which can range from four-coordinate (square-planar or tetrahedral) to five- or six-coordinate (square-pyramidal or octahedral). nih.govrsc.orgresearchgate.net

Metal complexes derived from this compound and related ligands are being explored for their catalytic activity in various organic transformations. The combination of the redox-active metal center and the tunable electronic and steric properties of the thioamide ligand makes these complexes promising candidates for catalysis.

Ruthenium(II) complexes bearing carboxamide ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones. rsc.org Mechanistic studies suggest that these reactions proceed via a monohydride pathway. rsc.org Palladium(II) complexes with N-heterocyclic carbene (NHC) ligands have been employed as catalysts in direct C-H arylation reactions of thiophenes and furans. researchgate.net

While specific catalytic applications for complexes of this compound are not extensively reported, the broader class of metal-thioamide complexes shows significant potential. For example, nickel(II) complexes have been investigated as catalysts for N-alkylation of amines. rsc.org Furthermore, cobalt(II) complexes with thio-carbamoyl-sulfenamides have shown catalytic activity in the decomposition of hydrogen peroxide. iaea.org The development of such catalytic systems is an active area of research, driven by the need for efficient and selective synthetic methods.

Mechanistic Investigations of Key Reactions

The thioamide functional group is a versatile synthon in organic chemistry, known for its participation in various cyclization reactions to form a wide array of sulfur- and nitrogen-containing heterocycles. researchgate.netresearchgate.netnih.gov For a molecule like this compound, the primary reactive sites are the nucleophilic sulfur atom and the electrophilic thiocarbonyl carbon, along with the nitrogen atom, whose reactivity is modulated by the N-methyl substituent. Its principal application in synthesis would likely involve serving as a precursor to condensed heterocyclic systems, such as thieno[3,2-d]pyrimidines. researchgate.netnih.gov

Detailed Reaction Pathway Elucidation using Computational and Experimental Approaches

Elucidating the precise reaction pathway for the transformation of this compound into more complex heterocycles would require a synergistic combination of computational modeling and experimental verification.

Computational Approaches:

Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms, providing insight into the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.gov For a hypothetical cyclization reaction of this compound with an appropriate electrophile (e.g., a compound containing a suitable leaving group to facilitate ring closure), a typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy conformation of all species involved in the proposed reaction pathway.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state correctly connects the intended reactant and product.

Solvation Modeling: Applying a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate reaction conditions more accurately.

These computational studies provide a detailed energy profile of the reaction, helping to identify the most plausible mechanistic pathway by comparing the activation energies of competing routes. nih.gov

Experimental Approaches:

Experimental work is crucial to validate the predictions of computational models. Key experimental techniques would include:

Intermediate Trapping: Designing experiments to isolate or detect proposed reaction intermediates. For instance, in a multi-step cyclization, altering reaction conditions (e.g., temperature, reaction time) or introducing a trapping agent might allow for the isolation of a key acyclic precursor.

Isotopic Labeling Studies: Synthesizing an isotopically labeled version of this compound (e.g., with ¹³C at the thiocarbonyl carbon or ¹⁵N) and tracking the position of the label in the final product using NMR or mass spectrometry to confirm bond-forming and bond-breaking events.

In-situ Reaction Monitoring: Using techniques like FT-IR or NMR spectroscopy to monitor the disappearance of reactants and the appearance of intermediates and products in real-time.

The table below illustrates the type of comparative data that would be generated from a combined computational and experimental study for a hypothetical reaction pathway.

| Step | Proposed Transformation | Computational Method & Finding | Experimental Verification |

|---|---|---|---|

| 1 | S-Alkylation | DFT (B3LYP/6-31G*): Low activation energy for nucleophilic attack of sulfur on an alkyl halide. | Isolation of the resulting thioimidate salt intermediate at low temperatures. |

| 2 | Intramolecular Cyclization | DFT calculation of the transition state for N-attack on an adjacent electrophilic center. | In-situ IR monitoring showing the disappearance of the N-H or related functional group band. |

| 3 | Aromatization | IRC analysis confirming the transition state for elimination leads to the aromatic thienopyrimidine. | Detection of the eliminated byproduct (e.g., H₂O or H₂S) by GC-MS. |

Exploration of Transition States and Kinetic Parameters

A thorough mechanistic investigation involves the characterization of transition states and the measurement of kinetic parameters, which collectively govern the reaction rate and selectivity.

Transition State Exploration:

Computationally, the transition state (TS) represents the highest energy point along the reaction coordinate. Its geometry provides a snapshot of the bond-forming and bond-breaking processes. For the cyclization of an this compound derivative, DFT calculations would be employed to locate the key transition state structure. Analysis of this structure would reveal critical geometric parameters, such as the lengths of partially formed bonds and the angles between reacting atoms, offering a deep understanding of the cyclization step.

Kinetic Parameter Exploration:

Experimentally, reaction kinetics are studied to determine the rate law, activation energy (Ea), and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov This is typically achieved by monitoring the concentration of a reactant or product over time under various conditions (e.g., different temperatures and reactant concentrations). nih.govrsc.org

For instance, a kinetic study of a cyclization reaction involving this compound would likely show:

A rate law that is first-order in the thioamide and first-order in the cyclizing agent, indicating these two species are involved in the rate-determining step.

The Arrhenius equation (k = Ae^(-Ea/RT)) would be used to calculate the activation energy from rate constants (k) measured at different temperatures. A higher Ea would signify a slower reaction.

The following table provides a hypothetical set of kinetic and thermodynamic data for a proposed rate-determining step in a reaction of this compound.

| Parameter | Hypothetical Value | Method of Determination | Interpretation |

|---|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | UV-Vis Spectroscopy (monitoring product formation) | Indicates the intrinsic speed of the reaction at room temperature. |

| Activation Energy (Ea) | 75 kJ/mol | Arrhenius Plot (ln(k) vs. 1/T) | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol | Eyring Plot | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -40 J mol⁻¹ K⁻¹ | Eyring Plot | A negative value suggests a more ordered transition state than the reactants (e.g., two molecules combining in the TS). |

By combining detailed computational analysis of transition states with experimental kinetic data, a comprehensive and validated model of the reaction mechanism can be constructed, providing predictive power for optimizing reaction conditions and designing new synthetic routes based on the this compound scaffold.

Advanced Biological Activity and Mechanistic Insights in Vitro and Molecular Level

Molecular Mechanism of Biological Action

The therapeutic potential of thiophene (B33073) derivatives is rooted in their ability to interact with specific biological targets, leading to the modulation of cellular pathways involved in disease progression.

Enzyme Inhibition Profiling (e.g., Topoisomerase II inhibition)

Topoisomerase II (Topo II) is a critical enzyme in DNA replication and maintenance, making it a prime target for anticancer drugs. rsc.orgnih.gov Thiophene derivatives have been identified as potential inhibitors of this enzyme. rsc.org For instance, a series of 2,5-dimethylthiophene-based N-acetyl pyrazolines were designed and evaluated as topoisomerase inhibitors. rsc.org In vitro assays revealed that out of 29 synthesized compounds, three showed potent and selective inhibitory activity against Topoisomerase II without intercalating with DNA. rsc.org These inhibitors are classified as catalytic inhibitors, which interfere with the enzyme's function, such as ATP hydrolysis or DNA binding, without stabilizing the DNA-enzyme cleavage complex, a mechanism common to Topo II poisons. rsc.orgnih.gov Studies on other heterocyclic systems, such as naphthalimides, also confirm that they can act as DNA intercalators that stabilize the DNA-Topoisomerase II complex, disrupting its cleavage-relegation equilibrium and leading to DNA strand breaks. nih.gov

Investigation of Cellular Targets and Signaling Pathways (e.g., ROS induction, cell cycle arrest in specific phases on cell lines)

Beyond direct enzyme inhibition, thiophene derivatives can exert their effects by modulating intracellular signaling pathways. A notable mechanism is the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death. rsc.orgmdpi.com Studies on 2,5-dimethylthiophene-based pyrazolines demonstrated that their anticancer effects were associated with an induced level of ROS in cancer cells. rsc.org This increase in oxidative stress is often linked to cell cycle arrest and apoptosis. mdpi.comnih.gov

Cell cycle analysis of cancer cells treated with these 2,5-dimethylthiophene (B1293386) derivatives showed they induced apoptosis during the G1 phase of the cell cycle. rsc.org In other related studies, different compounds have been shown to induce cell cycle arrest at the G2/M phase, an effect also closely associated with ROS generation. mdpi.comnih.govnih.gov The induction of ROS can lead to DNA damage, which in turn activates checkpoint proteins like CHK2, ultimately leading to a halt in the cell cycle to allow for repair or initiate apoptosis. nih.gov The antifungal mechanism of some thiophene-thiosemicarbazone derivatives has also been linked to the induction of oxidative stress in fungal cells. nih.gov

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity

Molecular docking studies provide crucial insights into how these compounds interact with their protein targets at a molecular level. For the 2,5-dimethylthiophene-based pyrazolines that inhibit Topoisomerase II, docking studies supported the finding that they are ATP-dependent catalytic inhibitors. rsc.org

Docking analyses have also been employed to understand the antibacterial activity of thiophene derivatives. In a study of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, docking simulations were performed against β-lactamase enzymes from E. coli. mdpi.com The results indicated that the compounds with the highest activity were potent inhibitors of the target enzymes, with binding stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, docking studies of other thiophene derivatives against outer membrane proteins of colistin-resistant A. baumannii and E. coli showed a strong binding affinity, suggesting a mechanism for their antibacterial action. frontiersin.org

In Vitro Antimicrobial Research

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new antibiotics and antifungals. nih.govnih.gov

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the antibacterial potential of thiophene-based molecules against a variety of bacterial pathogens, including drug-resistant strains.

A study on novel thiophene-2-carboxamide derivatives revealed that they were generally more active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than Gram-negative bacteria. nih.gov One amino-substituted derivative, in particular, showed excellent activity against Pseudomonas aeruginosa, S. aureus, and B. subtilis. nih.gov Another series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides proved to be good antibacterial agents against extended-spectrum-β-lactamase (ESBL)-producing clinical strains of Escherichia coli. mdpi.com Furthermore, research has identified thiophene derivatives with bactericidal effects against colistin-resistant A. baumannii and E. coli, which act by increasing membrane permeabilization. frontiersin.org Thiophene carboxylic acid thioureides have also shown activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 7.8 µg/mL to 500 µg/mL depending on the bacterial species. researchgate.net

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC or Inhibition) | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus, B. subtilis, P. aeruginosa | Activity Index: 83.3%, 82.6%, 86.9% respectively | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli ST131 | Identified as most potent inhibitors | mdpi.com |

| Thiophene derivatives (4, 8) | Colistin-Resistant A. baumannii & E. coli | Bactericidal effect; MICs from 4 to 64 mg/L | frontiersin.org |

| Thiophene carboxylic acid thioureides | B. subtilis | MIC: 7.8 to 125 µg/mL | researchgate.net |

| Thiophene carboxylic acid thioureides | Multi-drug resistant S. aureus | MIC: 125 to 500 µg/mL | researchgate.net |

Assessment of Antifungal Activity

The antifungal properties of thiophene derivatives have also been explored, revealing their potential to combat fungal pathogens. A thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10), showed promising antifungal activity against Candida albicans, with its mechanism linked to oxidative stress and apoptosis. nih.gov

In another study, a series of 2-amino-thiophene-3-carbonitrile derivatives were screened against clinical isolates of Candida and Cryptococcus. researchgate.net The results indicated that Cryptococcus strains were more sensitive, and the presence of a cycloalkyl ring on the thiophene moiety was important for activity. researchgate.net Additionally, N-2,5-dimethylphenylthioureido acid derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, with some compounds showing greater potency than the standard drug fluconazole. nih.gov

| Compound Class | Fungal Strain(s) | Reported Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Thiophene-thiosemicarbazone (L10) | Candida albicans | Promising antifungal activity via oxidative stress | nih.gov |

| 2-amino-4,5-cycloalkyl-thiophene-3-carbonitrile (4d) | Cryptococcus spp. | MFC: 100-800 µg/mL | researchgate.net |

| N-2,5-dimethylphenylthioureido acid derivatives (9f, 14f) | Drug-resistant Candida strains | Broad-spectrum activity | nih.gov |

| N-2,5-dimethylphenylthioureido acid derivative (8f) | Candida auris | Good activity, greater than fluconazole | nih.gov |

In Vitro Antineoplastic and Antiviral Investigations

The thiophene carboxamide scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. nih.gov Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

For instance, a series of newly synthesized thiophene carboxamide derivatives were evaluated for their cytotoxic effects against human melanoma (A375), colon carcinoma (HT-29), and breast cancer (MCF-7) cell lines. nih.gov Among the tested compounds, one derivative, referred to as MB-D2, was found to be the most cytotoxic and exhibited high selectivity against the A375 cancer cells, with minimal effect on normal HaCaT cells. nih.gov This selective cytotoxicity is a desirable characteristic for potential anticancer drugs.

In another study, thiophene-2-carboxamides bearing aryl substituents were reported to have cytotoxicity against breast, liver, and leukemia cell lines. nih.gov Furthermore, research into anthra[2,3-b]thiophene-2-carboxamide derivatives revealed high potency against a panel of human tumor cell lines. nih.gov One particular compound from this series was able to induce lethal damage in K562 chronic myelogenous leukemia cells at submicromolar concentrations after a short exposure time. nih.gov

Novel fused thiophene derivatives have also been screened for their antiproliferative activity. Thienopyrimidine derivatives, for example, showed moderate to high cytotoxic activity against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com A chloro-substituted derivative in this series was particularly effective, with IC₅₀ values of 3.105 µM and 2.15 µM against HepG2 and PC-3 cells, respectively. mdpi.com

Table 2: Cytotoxicity of a Thienopyrimidine Derivative (3b) in Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chloro derivative (3b) | Liver (HepG2) | 3.105 ± 0.14 | mdpi.com |

| Chloro derivative (3b) | Prostate (PC-3) | 2.15 ± 0.12 | mdpi.com |

The search for targeted cancer therapies has led to the investigation of thiophene-based compounds as inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Dual inhibition of EGFR and HER2 is a validated strategy in cancer treatment. nih.gov

While direct data on N,5-Dimethylthiophene-2-carbothioamide is not available, studies on more complex thiophene-containing scaffolds have shown significant promise. For example, a series of thieno[2,3-d] nih.govnih.govnih.govtriazine and acetamide (B32628) derivatives were designed as dual EGFR/HER2 inhibitors. nih.govnih.gov One of the most active compounds in this series demonstrated potent in vitro inhibitory activity against both EGFR and HER2 with IC₅₀ values of 0.47 nM and 0.14 nM, respectively. researchgate.net This compound also showed potent cytotoxicity against the H1299 non-small cell lung cancer cell line. researchgate.net The synthesized compounds exhibited high selectivity and affinity for the hinge region of the EGFR/HER2 hydrophobic pocket. nih.gov

Other thiophene derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), another important target in cancer therapy. mdpi.com Novel fused thiophene derivatives have shown inhibitory activity against both VEGFR-2 and AKT, leading to apoptosis in liver cancer cells. mdpi.com

The thiophene scaffold is also being explored for its antiviral potential. Research has identified thiophene derivatives with activity against a variety of viruses.

In a notable study, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an anti-norovirus agent. jst.go.jp Subsequent structure-activity relationship (SAR) studies revealed that substitutions on the thiophene ring are crucial for antiviral potency. For instance, a 3,5-di-chloro-thiophene analog showed more potent antiviral activity (EC₅₀ = 6.6 µM) than its mono-halogenated counterparts. jst.go.jp These findings highlight that a halogenated thiophene ring conjugated to an amide bond at the 2-position is essential for anti-norovirus activity. jst.go.jp

Another line of research has focused on thiophene derivatives as inhibitors of the Ebola virus (EBOV). A screening of a chemical library identified a thiophene scaffold with antiviral activity in the micromolar range. nih.govacs.org Further optimization led to the discovery of potent EBOV entry inhibitors. The studies emphasized the importance of a piperidine (B6355638) residue for sustained activity. nih.govacs.org

Additionally, novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have been synthesized and tested for their antiviral activity. nih.gov Certain compounds in this series demonstrated significant viral reduction against Herpes Simplex Virus-1 (HSV-1), Coxsackie B4 virus (CBV4), and Hepatitis C virus (HCVcc). nih.gov

Table 3: Antiviral Activity of a Thiophene-benzothiazole Carboxamide Analog

| Compound | Virus | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,5-di-chloro-thiophene analog | Norovirus | 6.6 | jst.go.jp |

Other In Vitro Biological Explorations

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some derivatives being developed into commercial drugs. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

A review of thiophene-based compounds with potential anti-inflammatory activity highlights the importance of various structural features. The presence of carboxylic acids, esters, amines, amides, and methyl and methoxy (B1213986) groups has been frequently associated with anti-inflammatory activity. nih.gov

In cell-based assays, certain thiophene derivatives have been shown to modulate the expression of inflammatory mediators. For example, some derivatives were able to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human red blood cells, while increasing the anti-inflammatory cytokine IL-10. mdpi.com Methoxy-substituted thiophene derivatives have been observed to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key inflammatory signaling pathways like ERK, p38, and NF-ĸB in THP-1 monocytes. mdpi.com Cell-based reporter assays, such as those using the H293-NF-κB-RE-luc2P reporter cell line, provide a sensitive tool for screening the anti-inflammatory activity of bioactive compounds by monitoring their ability to inhibit TNF-α-induced NF-κB activity. nih.gov

In Vitro Antimalarial and Antituberculosis Activities

The thiophene carboxamide scaffold is a recurring motif in the discovery of novel antimicrobial agents, with numerous derivatives exhibiting significant in vitro activity against the causative agents of malaria (Plasmodium falciparum) and tuberculosis (Mycobacterium tuberculosis).

Antimalarial Activity:

Research into benzo[b]thiophene-2-carboxamides has identified potent inhibitors of P. falciparum asexual blood stages. nih.gov A medicinal chemistry campaign, inspired by compounds from the "Malaria Box" collection, led to the synthesis of thirty-five benzo[b]thiophene-2-carboxamide (B1267583) derivatives. mmv.org These efforts aimed to define the structure-activity relationships responsible for in vitro activity against various P. falciparum strains. mmv.org One study highlighted that bromo-benzothiophene carboxamide derivatives specifically disrupt the development of the metabolically active trophozoite stage of the parasite's intraerythrocytic cycle. nih.gov For instance, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide was identified as a potent inhibitor of Plasmodium asexual blood-stages. nih.gov These compounds are considered promising for the development of new antimalarials. nih.gov

Aminothiophene derivatives have also been explored as a source of antimalarial agents. researchgate.net The 4-aminoquinoline (B48711) pharmacophore, a cornerstone of antimalarial therapy, has been hybridized with other heterocyclic scaffolds, including pyrazoles, to develop new agents with enhanced potency against both sensitive and resistant P. falciparum strains. nih.gov

Antituberculosis Activity:

The thiophene ring is a key component in several scaffolds investigated for antitubercular properties. Phenotypic screening has identified novel morpholino-thiophenes (MOTs) with good activity against Mycobacterium tuberculosis H37Rv. acs.org Further studies on these series suggest they likely target QcrB, a subunit of the menaquinol (B15198786) cytochrome c oxidoreductase (bc1 complex), which is crucial for oxygen-dependent respiration in the bacterium. acs.org

Benzo[b]thiophene-2-carboxylic acid derivatives have also been extensively studied, yielding compounds with inhibitory activity against M. tuberculosis H37Ra and M. bovis BCG. nih.govacs.org Some of these derivatives were also active against multidrug-resistant (MDR) strains of M. tuberculosis. nih.govacs.org Molecular docking studies suggest that these benzo[b]thiophene derivatives may exert their effect by binding to the active site of the DprE1 enzyme. nih.govacs.org

Additionally, other related structures have shown promise. For example, 5-Nitro-2-thiophene carboxaldehyde demonstrated antitubercular activity with a minimum inhibitory concentration (MIC) of 50 µg/ml in a Microplate Alamar Blue Assay. researchgate.net Substituted furan (B31954) and pyrrole (B145914) derivatives have also been synthesized and tested, with one furan derivative showing an MIC of 1.6 μg/mL against the H37Rv strain of M. tuberculosis. mdpi.com

Table 1: In Vitro Antitubercular Activity of Selected Thiophene and Benzo[b]thiophene Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| Morpholino-Thiophenes (MOTs) | M. tuberculosis H37Rv | Good antitubercular activity (initial hit MIC = 0.72 µM). Likely targets QcrB. | acs.org |

| Benzo[b]thiophene-2-carboxylic acid derivatives | M. tuberculosis H37Ra, M. bovis BCG | Compounds 8c and 8g showed MIC90 of 0.56–0.62 μg/mL against M. bovis BCG. | nih.govacs.org |

| 5-Nitro-2-thiophene carboxaldehyde | M. tuberculosis | Exhibited antitubercular activity with an MIC of 50 µg/ml. | researchgate.net |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | M. tuberculosis H37Rv | Showed an MIC of 1.6 μg/mL. | mdpi.com |

Table 2: In Vitro Antimalarial Activity of Selected Thiophene and Benzo[b]thiophene Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| Bromo-benzothiophene carboxamides | P. falciparum | Potent inhibitors of asexual blood-stages. | nih.gov |

| Benzo[b]thiophene-2-carboxamides | P. falciparum (various strains) | Investigated for structure-activity relationships. | mmv.org |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | P. falciparum (3D7 and K1 strains) | Compound 4b showed nanomolar potency against both sensitive and resistant strains. | nih.gov |

DNA Interaction Studies (e.g., binding modes, conformational changes)

Direct studies on the interaction of this compound with DNA are not present in the reviewed literature. However, research on related thiophene-carboxamide derivatives provides some indirect insights.

A study on thiophene-2-carboxamide derivatives of anthraquinone, designed as potent antitumor agents, found that the lead compound did not have a significant interaction with double-stranded DNA in cell-free systems. nih.gov This suggests that the potent anticancer activity of this particular derivative is not mediated by direct DNA binding or intercalation. nih.gov

In contrast, a different line of research on N-glycosyl-thiophene-2-carboxamides, which were synthesized and assayed for their effects on cell growth, indicated an influence on DNA synthesis. nih.gov The study found that per-O-acetylated versions of these glycoconjugates were more effective inhibitors than their non-acetylated counterparts, suggesting that cellular uptake is a key factor in their activity. nih.gov While this points to an effect on DNA replication, it does not detail the specific molecular interactions. The study also notes that the parent compound, thiophene-2-carboxamide, was inactive, highlighting the crucial role of the carbohydrate moiety for the observed biological properties. nih.gov

Emerging Applications in Chemical Science and Engineering Non Clinical

Applications in Chemo- and Biosensing Technologies

There is no available research demonstrating the use of N,5-Dimethylthiophene-2-carbothioamide as a chemo- or biosensor. The fundamental principles of chemo- and biosensing involve a molecule's ability to selectively interact with a target analyte (e.g., a metal ion, a specific protein, or a DNA sequence) and produce a measurable signal. Thiophene-based compounds, in general, are of interest in this field due to their electronic properties and the potential for the sulfur and nitrogen atoms in a carbothioamide group to act as binding sites for metal ions or other species. However, without experimental data, the specific sensing capabilities of this compound are unknown.

Potential in Supramolecular Chemistry and Self-Assembly

No studies have been found that directly support the application of this compound in supramolecular chemistry or self-assembly. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. Molecules with hydrogen-bonding capabilities and specific geometries can self-assemble into complex architectures. While the carbothioamide group (-CSNH-) in this compound contains both a hydrogen bond donor (N-H) and acceptor (C=S), which are prerequisites for forming such assemblies, there is no published evidence of this compound being utilized for such purposes.

Exploration in Materials Science for Opto-electronic Properties

There is no specific research on the opto-electronic properties of this compound. Thiophene-containing polymers and small molecules are widely studied in materials science for their potential use in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to their electron-rich nature and ability to form conjugated systems. The specific substitution pattern of methyl groups on the thiophene (B33073) ring and the nitrogen atom would influence the electronic structure and solid-state packing of this compound, which in turn dictates its optical and electronic properties. However, without dedicated studies, any discussion of its potential in this area remains theoretical.

Conclusion and Future Perspectives in N,5 Dimethylthiophene 2 Carbothioamide Research

Synthesis of Key Research Findings and Their Broader Implications

Research into N,5-Dimethylthiophene-2-carbothioamide and its related analogs has underscored the significance of the thiophene-carboxamide scaffold as a "privileged" structure in medicinal chemistry. researchgate.net The core structure, characterized by the aromatic thiophene (B33073) ring, provides a versatile platform for functionalization, influencing the molecule's electronic and geometric properties which are crucial for receptor binding and biological activity. mdpi.com Investigations into similar thiophene derivatives have revealed a wide spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov For instance, certain thiophene-2-carboxamide derivatives have shown potent antitumor activities by targeting cancer-related proteins like kinases and apoptosis modulators. mdpi.comnih.gov The presence of the sulfur atom within the thiophene ring is often crucial for these biological activities. nih.gov

The broader implications of these findings are significant for drug discovery and development. The modular nature of the this compound structure allows for the creation of large libraries of compounds for screening against various therapeutic targets. The demonstrated bioactivity of related compounds suggests that this compound could serve as a valuable lead compound for the development of novel therapeutic agents. Furthermore, the exploration of this chemical space contributes to a deeper understanding of the structure-activity relationships (SAR) of thiophene-based compounds, guiding the rational design of future drug candidates with improved potency and selectivity. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the promising potential of this compound, several research avenues remain largely unexplored. A significant gap exists in the comprehensive biological evaluation of this specific compound. While related structures have been studied, the unique contribution of the N,5-dimethyl substitution on the carbothioamide moiety warrants a thorough investigation across a wide range of biological assays. The precise molecular targets of this compound are yet to be identified, which is a critical step in understanding its mechanism of action and potential therapeutic applications.

Methodological challenges in the study of this compound and its analogs include the need for efficient and stereoselective synthetic routes to generate a diverse range of derivatives for SAR studies. The development of robust and validated in vitro and in vivo models is also crucial for accurately assessing the pharmacological properties of these compounds. Furthermore, the potential for off-target effects and the metabolic stability of this compound are important considerations that require careful investigation. Addressing these challenges will be essential for advancing the preclinical and clinical development of this class of compounds.

Future Directions in Synthetic Innovation, Computational Prediction, and Mechanistic Biological Studies

Future research on this compound should focus on several key areas. In terms of synthetic innovation, the development of novel, efficient, and sustainable synthetic methodologies is a priority. This includes the exploration of green chemistry approaches to minimize environmental impact. evitachem.com The creation of diverse libraries of this compound analogs with systematic variations in substitution patterns will be instrumental in elucidating detailed SAR.

Computational prediction will play an increasingly important role in guiding the design of new derivatives. Molecular modeling and docking studies can help identify potential biological targets and predict the binding affinity of different analogs, thereby prioritizing synthetic efforts. nih.gov Quantitative structure-activity relationship (QSAR) studies can further refine the understanding of the chemical features that govern biological activity.

Mechanistic biological studies are essential to unravel the precise mode of action of this compound. This will involve a combination of in vitro biochemical and cell-based assays to identify specific molecular targets and signaling pathways affected by the compound. Techniques such as proteomics and genomics can provide a comprehensive view of the cellular response to treatment with this compound, offering insights into its therapeutic potential and potential toxicities.

Potential for Advancements in Chemical Biology and Material Science through Targeted Research

Targeted research into this compound and its derivatives holds significant promise for advancements in both chemical biology and material science. In chemical biology, these compounds can be developed as molecular probes to study complex biological processes. Their ability to interact with specific biological targets can be harnessed to investigate the function of proteins and signaling pathways in health and disease. The development of fluorescently labeled or biotinylated derivatives of this compound could facilitate the identification of its binding partners and the visualization of its subcellular localization.

In the field of material science, the thiophene core of this compound is a well-known building block for organic electronic materials. nbinno.com The unique electronic properties of the thiophene ring, combined with the functional versatility of the carbothioamide group, make these compounds interesting candidates for the development of novel organic semiconductors, sensors, and other functional materials. nbinno.com Future research could explore the self-assembly properties of this compound derivatives and their potential applications in the fabrication of organic electronic devices. The interplay between the chemical structure and the material properties of these compounds represents a rich area for future investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,5-Dimethylthiophene-2-carbothioamide, and how can its purity be verified?

- Synthesis Methodology : Multi-step organic synthesis typically involves thiophene functionalization, methyl group introduction, and carbothioamide formation. For example, analogous thiophene carboxamides are synthesized via reactions between acyl chlorides and amines under reflux in acetonitrile or toluene, followed by crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield optimization may require temperature control (e.g., reflux at 80–100°C) and inert atmospheres (Ar/N₂) to prevent oxidation .

- Characterization : Use NMR (¹H/¹³C) to confirm methyl and thiophene proton environments. IR spectroscopy verifies C=S (∼1200 cm⁻¹) and N–H stretches (∼3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C–S = 1.67–1.72 Å in thiophenes) and dihedral angles between aromatic rings. SHELXL refinement (with H-atoms positioned geometrically) is standard for small molecules .

- NMR Assignments : Thiophene protons appear as doublets (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm). Coupling constants (J = 3–5 Hz) confirm thiophene ring substitution patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model thiophene π-electron delocalization and carbothioamide charge distribution. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Applications : Predict redox potentials for electrochemical applications or ligand-metal binding affinities in coordination chemistry. Compare HOMO-LUMO gaps (∼4–5 eV) with experimental UV-Vis data .

Q. How do crystallographic packing interactions influence the compound’s stability and reactivity?

- Non-Classical Interactions : Weak C–H⋯S and C–H⋯O contacts (2.8–3.2 Å) stabilize crystal lattices. For example, thiophene S atoms act as hydrogen-bond acceptors, forming layered structures parallel to the (010) plane .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., ∼397 K) with packing efficiency. Disordered phases may arise if methyl groups disrupt π-stacking .

Q. How should researchers address discrepancies in synthetic yields or spectral data?

- Yield Optimization : Vary solvent polarity (e.g., acetonitrile vs. toluene) or catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%) to mitigate side reactions. Monitor intermediates via TLC .

- Data Validation : Cross-reference NMR/IR with databases (NIST Chemistry WebBook). For crystal structures, check R-factors (<5%) and residual electron density maps post-refinement .

Q. What methodologies assess the biological activity of this compound derivatives?

- In Vitro Assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. Cytotoxicity can be evaluated via MTT assays on cancer cell lines .

- Structure-Activity Relationships (SAR) : Modify methyl or carbothioamide groups to study electronic effects on bioactivity. For example, bulkier substituents may enhance membrane permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.